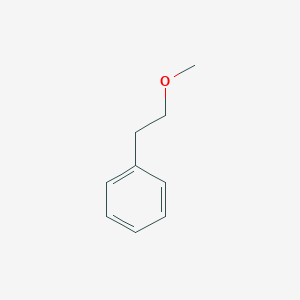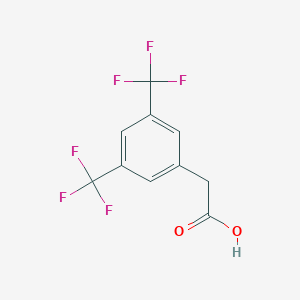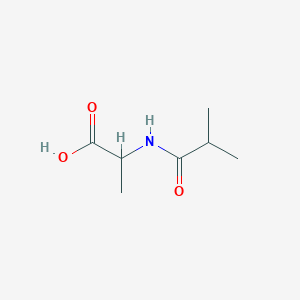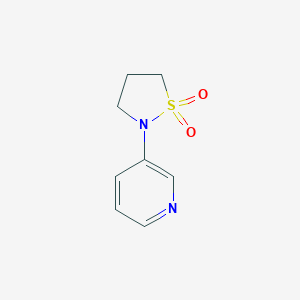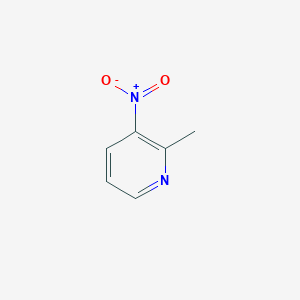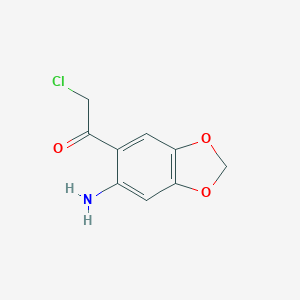
2'-Amino-2-chloro-4',5'-(methylenedioxy)acetophenone
Vue d'ensemble
Description
2'-Amino-2-chloro-4',5'-(methylenedioxy)acetophenone, commonly known as MDAI, is a research chemical that belongs to the class of entactogens. It is a derivative of 3,4-methylenedioxyamphetamine (MDA), which is a well-known psychoactive drug. MDAI is a non-neurotoxic and non-stimulant compound that is known to produce empathogenic effects.
Mécanisme D'action
2'-Amino-2-chloro-4',5'-(methylenedioxy)acetophenoneI acts as a selective serotonin releasing agent (SSRA) and is known to increase the levels of serotonin in the brain. It also affects the levels of dopamine and norepinephrine, which are neurotransmitters that play a role in mood regulation.
Biochemical and Physiological Effects:
2'-Amino-2-chloro-4',5'-(methylenedioxy)acetophenoneI produces empathogenic effects, which include feelings of empathy, emotional openness, and increased sociability. It has also been reported to produce mild psychedelic effects, such as visual distortions and altered perception of time. 2'-Amino-2-chloro-4',5'-(methylenedioxy)acetophenoneI does not produce the same level of euphoria or stimulation as other entactogens, such as MDMA.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2'-Amino-2-chloro-4',5'-(methylenedioxy)acetophenoneI in lab experiments is that it is non-neurotoxic and non-stimulant, which makes it a safer alternative to other entactogens. However, 2'-Amino-2-chloro-4',5'-(methylenedioxy)acetophenoneI has a relatively short half-life, which can make it difficult to study its long-term effects. Additionally, there is limited research on the safety and efficacy of 2'-Amino-2-chloro-4',5'-(methylenedioxy)acetophenoneI, which makes it difficult to draw definitive conclusions about its potential therapeutic applications.
Orientations Futures
There are several areas of future research that could be explored with 2'-Amino-2-chloro-4',5'-(methylenedioxy)acetophenoneI. One potential direction is to study its potential use in the treatment of chronic pain and inflammation. Another area of interest is its potential use in the treatment of depression, anxiety, and PTSD. Further research is also needed to better understand the long-term effects of 2'-Amino-2-chloro-4',5'-(methylenedioxy)acetophenoneI and its safety profile.
Applications De Recherche Scientifique
2'-Amino-2-chloro-4',5'-(methylenedioxy)acetophenoneI has been studied for its potential therapeutic applications. It has been found to have anti-inflammatory and analgesic properties and has been investigated for its potential use in the treatment of chronic pain. 2'-Amino-2-chloro-4',5'-(methylenedioxy)acetophenoneI has also been studied for its potential use in the treatment of depression, anxiety, and post-traumatic stress disorder (PTSD).
Propriétés
Numéro CAS |
149809-26-7 |
|---|---|
Nom du produit |
2'-Amino-2-chloro-4',5'-(methylenedioxy)acetophenone |
Formule moléculaire |
C9H8ClNO3 |
Poids moléculaire |
213.62 g/mol |
Nom IUPAC |
1-(6-amino-1,3-benzodioxol-5-yl)-2-chloroethanone |
InChI |
InChI=1S/C9H8ClNO3/c10-3-7(12)5-1-8-9(2-6(5)11)14-4-13-8/h1-2H,3-4,11H2 |
Clé InChI |
PRSCCOTYRGOTJG-UHFFFAOYSA-N |
SMILES |
C1OC2=C(O1)C=C(C(=C2)C(=O)CCl)N |
SMILES canonique |
C1OC2=C(O1)C=C(C(=C2)C(=O)CCl)N |
Synonymes |
Ethanone, 1-(6-amino-1,3-benzodioxol-5-yl)-2-chloro- (9CI) |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




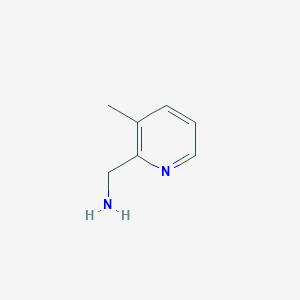
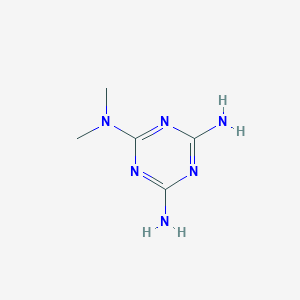


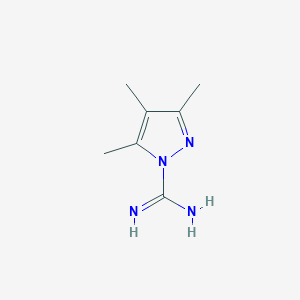
![Carbonodithioic acid, S-methyl S-tricyclo[2.2.1.02,6]hept-3-yl ester (9CI)](/img/structure/B124562.png)
